molecular formula C16H25N3O3S B2908315 N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428363-41-0

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No. B2908315
CAS RN: 1428363-41-0
M. Wt: 339.45
InChI Key: WSWZYLMXDMZYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent agonist of the mu-opioid receptor and has been shown to produce analgesic effects in animal studies. MT-45 has gained popularity in recent years as a recreational drug, and its use has been associated with a number of adverse effects, including respiratory depression, seizures, and death.

Mechanism of Action

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide acts as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide produces a range of effects, including pain relief, sedation, and euphoria. However, as with other opioids, N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can also produce a range of adverse effects, including respiratory depression, dependence, and addiction.
Biochemical and physiological effects:
N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide produces a range of biochemical and physiological effects in the body, primarily focused on the central nervous system. The drug acts on the mu-opioid receptor to produce analgesia, sedation, and euphoria. It also affects other neurotransmitter systems in the brain, including dopamine and serotonin, which contribute to its rewarding effects. However, as with other opioids, N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can also produce a range of adverse effects, including respiratory depression, constipation, and nausea.

Advantages and Limitations for Lab Experiments

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has a number of advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying pain pathways and developing new pain medications. However, its potential for dependence and addiction make it a less attractive option for long-term studies. Additionally, the complex synthesis method for N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide may limit its availability for use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide. One area of interest is the development of safer and more effective opioid analgesics, which may be based on the pharmacological properties of N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide as a therapeutic agent, particularly in human studies. Finally, there is a need for increased awareness of the potential risks associated with the recreational use of N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, and efforts to reduce its availability and use.

Synthesis Methods

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is complex and requires specialized knowledge and equipment. The exact synthesis method for N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is not widely available in the scientific literature, as its use is primarily limited to research purposes.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has been the subject of a number of scientific studies, primarily focused on its pharmacological properties and potential therapeutic uses. Studies have shown that N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has potent analgesic effects in animal models of pain, and may have advantages over traditional opioid analgesics due to its lower potential for respiratory depression and dependence. However, further research is needed to fully understand the safety and efficacy of N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide as a therapeutic agent.

properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-22-11-7-18-16(21)15(20)17-6-10-19-8-4-13(5-9-19)14-3-2-12-23-14/h2-3,12-13H,4-11H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZYLMXDMZYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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